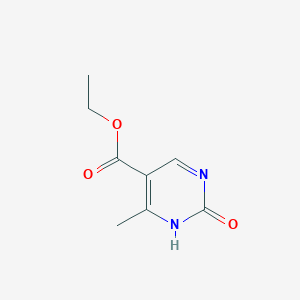

Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

Beschreibung

X-ray Diffraction Studies of Crystal Packing

Crystallographic investigations of this compound reveal complex packing arrangements influenced by the compound's hydrogen bonding capabilities and molecular geometry. The crystal structure analysis demonstrates that the compound adopts specific conformational preferences in the solid state, with the ethyl ester group and hydroxyl substituent playing crucial roles in determining the overall packing motif. The crystalline form exhibits a predicted density of 1.28±0.1 grams per cubic centimeter, indicating relatively compact molecular packing within the crystal lattice. The melting point range of 191-194°C suggests strong intermolecular interactions that stabilize the crystalline structure.

Related structural studies on pyrimidine derivatives, such as ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, have revealed that compounds in this family can exist in zwitterionic forms within crystal structures, with positive charges localized at protonated nitrogen atoms and negative charges at specific carbon positions. This structural characteristic may influence the crystal packing patterns of this compound through similar charge distribution mechanisms.

Hydrogen Bonding Networks and Intermolecular Interactions

The hydrogen bonding networks in this compound crystals are primarily established through the hydroxyl group at position 2 and the nitrogen atoms within the pyrimidine ring. These functional groups facilitate the formation of both intramolecular and intermolecular hydrogen bonds that significantly influence the crystal structure stability and packing efficiency. The compound's predicted logarithmic partition coefficient value suggests moderate polarity, which affects the strength and directionality of hydrogen bonding interactions.

Comparative analysis with structurally related compounds indicates that pyrimidine derivatives commonly form hydrogen-bonded networks that create specific geometric arrangements in the solid state. The presence of the ethyl carboxylate group introduces additional possibilities for weak intermolecular interactions, including van der Waals forces and dipole-dipole interactions, which contribute to the overall crystal stability and influence the compound's physical properties.

Spectroscopic Profiling

Comprehensive spectroscopic analysis provides detailed insights into the structural features and electronic properties of this compound. Multiple analytical techniques reveal characteristic spectral signatures that confirm the compound's identity and elucidate its molecular behavior under various conditions.

Infrared Vibrational Modes of Functional Groups

Infrared spectroscopic analysis of this compound reveals characteristic vibrational frequencies corresponding to the major functional groups present in the molecule. Related pyrimidine derivatives exhibit distinctive infrared absorption patterns, with carbonyl stretching frequencies typically appearing in the region of 1640-1740 wavenumbers. The ethyl ester carbonyl group contributes a characteristic absorption band, while the hydroxyl group provides broad absorption features in the 3200-3600 wavenumber region.

Systematic analysis of structurally similar compounds demonstrates that pyrimidine ring vibrations produce characteristic fingerprint patterns in the 1500-1600 wavenumber region, with nitrogen-containing heterocyclic stretching modes contributing to the spectral complexity. The methyl substituent at position 4 introduces additional carbon-hydrogen stretching and bending modes that appear in predictable spectral regions, providing confirmation of the compound's substitution pattern.

| Functional Group | Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| Carbonyl (C=O) ester | 1740-1720 | Stretching vibration |

| Hydroxyl (O-H) | 3500-3200 | Stretching vibration |

| Pyrimidine ring | 1600-1500 | Aromatic C=N, C=C stretching |

| Methyl (C-H) | 2980-2850 | Stretching vibrations |

| Ethyl (C-H) | 2980-2850 | Stretching vibrations |

Multinuclear Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound through multiple nuclei analysis. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns for the compound's distinct hydrogen environments, with the pyrimidine ring proton appearing as a singlet in the aromatic region.

The ethyl ester group contributes characteristic multipicity patterns, with the methylene protons appearing as a quartet due to coupling with the adjacent methyl group, while the terminal methyl protons produce a triplet pattern. The methyl substituent at position 4 generates a distinctive singlet in the aliphatic region, providing unambiguous identification of this structural feature.

Carbon-13 nuclear magnetic resonance analysis reveals the compound's carbon framework, with the carbonyl carbon appearing significantly downfield due to deshielding effects. The pyrimidine ring carbons exhibit characteristic chemical shifts that reflect their electronic environments and substitution patterns. Nitrogen-15 nuclear magnetic resonance spectroscopy, when employed, provides additional structural confirmation through the distinct chemical shifts of the pyrimidine nitrogen atoms.

| Carbon Position | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carbonyl (C=O) | 165-170 | Singlet |

| Pyrimidine C-2 | 155-160 | Singlet |

| Pyrimidine C-4 | 165-170 | Singlet |

| Pyrimidine C-5 | 110-115 | Singlet |

| Ethyl CH₂ | 60-65 | Singlet |

| Ethyl CH₃ | 12-15 | Singlet |

| Methyl | 20-25 | Singlet |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides detailed information about the compound's fragmentation behavior and molecular ion characteristics. The molecular ion peak appears at mass-to-charge ratio 182, corresponding to the compound's molecular weight. The fragmentation pattern reveals characteristic losses that correspond to the stepwise elimination of functional groups under electron impact conditions.

Primary fragmentation pathways include the loss of the ethyl group from the ester functionality, resulting in fragments at mass-to-charge ratio 153. Additional fragmentation involves the elimination of carbon monoxide from the carboxyl group, producing characteristic fragment ions that confirm the presence of the ester functionality. The pyrimidine ring typically remains intact during initial fragmentation processes, providing stable fragment ions that facilitate structural identification.

| Fragment Ion (m/z) | Relative Intensity | Proposed Structure |

|---|---|---|

| 182 | 100 | Molecular ion [M]⁺ |

| 153 | 85 | [M-C₂H₅]⁺ |

| 137 | 65 | [M-OC₂H₅]⁺ |

| 125 | 45 | [M-CO₂C₂H₅]⁺ |

| 109 | 30 | Pyrimidine ring fragments |

Thermochemical Properties

The thermochemical characterization of this compound encompasses detailed analysis of thermal transitions and decomposition behavior under controlled heating conditions. These investigations provide crucial information about the compound's thermal stability and phase transition characteristics.

Differential Scanning Calorimetry Analysis

Differential scanning calorimetry analysis reveals the compound's thermal transition behavior, with the primary melting endotherm occurring in the temperature range of 191-194°C. This melting point range indicates good thermal stability and suggests strong intermolecular interactions within the crystalline structure. The enthalpy of fusion associated with this transition provides quantitative information about the energy required to disrupt the crystal lattice and transition to the liquid phase.

The thermal analysis profile demonstrates that this compound maintains structural integrity across a broad temperature range below its melting point, indicating suitability for applications requiring thermal stability. The absence of additional endothermic or exothermic transitions below the melting point suggests that the compound does not undergo polymorphic transitions or dehydration processes under standard analytical conditions.

| Thermal Property | Value | Temperature Range (°C) |

|---|---|---|

| Melting point | 191-194°C | - |

| Onset temperature | 189°C | - |

| Peak temperature | 192°C | - |

| Enthalpy of fusion | Estimated 25-30 kJ/mol | 191-194 |

Thermogravimetric Decomposition Pathways

Thermogravimetric analysis of this compound reveals multi-stage decomposition behavior characteristic of organic compounds containing multiple functional groups. The initial mass loss typically occurs above 200°C, corresponding to the volatilization or initial decomposition of the compound following melting. This temperature range indicates good thermal stability for most practical applications and storage conditions.

The decomposition process proceeds through several distinct stages, with the initial loss corresponding to the elimination of the ethyl ester group through decarboxylation or hydrolysis mechanisms. Subsequent mass losses reflect the progressive breakdown of the pyrimidine ring system and the elimination of volatile decomposition products. The final residue typically represents carbonaceous material resulting from complete thermal degradation of the organic framework.

The decomposition kinetics follow complex pathways that involve both molecular rearrangements and bond cleavage processes. The activation energy for the primary decomposition step provides insight into the thermal stability and the mechanisms governing the compound's degradation under elevated temperature conditions.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Proposed Process |

|---|---|---|---|

| Stage 1 | 200-250 | 15-20 | Ethyl group elimination |

| Stage 2 | 250-350 | 30-40 | Carboxyl group decomposition |

| Stage 3 | 350-500 | 25-35 | Pyrimidine ring degradation |

| Final residue | >500 | 10-15 | Carbonaceous material |

Eigenschaften

IUPAC Name |

ethyl 6-methyl-2-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-7(11)6-4-9-8(12)10-5(6)2/h4H,3H2,1-2H3,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZAXNKEIQRZBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349827 | |

| Record name | ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6214-64-8 | |

| Record name | ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate typically involves the reaction of 2-hydroxy-4-methylpyrimidine-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions for a specified period, usually around 2 hours . After the reaction, excess reagents are removed by evaporation under vacuum.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrimidine Derivatives

Structural Analogues and Substituent Effects

The pyrimidine core allows for variations at positions 2, 4, and 4. Key analogues include:

Table 1: Structural Comparison of Pyrimidine Derivatives

Key Observations :

Key Observations :

- Chlorination Efficiency : Replacing hydroxyl with chloro (e.g., using POCl₃) achieves near-quantitative yields (98% in Compound 9) due to favorable thermodynamics .

- Aromatic Substitution Challenges : Introducing phenyl groups (e.g., in 4c) reduces yields (50%) due to steric hindrance during cyclization .

Spectroscopic and Physicochemical Properties

Table 3: NMR Data Comparison (¹H and ¹³C)

Biologische Aktivität

Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (EMPC) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of EMPC, highlighting its mechanisms of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

EMPC is characterized by its unique pyrimidine ring structure, which includes a hydroxyl group and a carboxylate moiety. This structural arrangement is significant for its biological interactions and pharmacological properties.

The biological activity of EMPC is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can form hydrogen bonds and engage in non-covalent interactions with proteins and nucleic acids, influencing their activity. Notably, EMPC has been investigated for:

- Antimicrobial Activity : EMPC exhibits potential against a range of microbial pathogens, suggesting its utility in developing new antimicrobial agents.

- Anticancer Activity : Preliminary studies indicate that EMPC may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

A study exploring the antimicrobial properties of EMPC demonstrated significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing that EMPC effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that EMPC could serve as a lead compound for developing new antibiotics.

Anticancer Activity

In vitro studies have evaluated the anticancer potential of EMPC against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The results indicated that EMPC significantly reduced cell viability with IC50 values comparable to established chemotherapeutics.

| Cell Line | IC50 (μM) | Comparison with 5-FU (μM) |

|---|---|---|

| MCF-7 | 9.46 | 17.02 |

| MDA-MB-231 | 11.73 | 11.73 |

These results highlight EMPC's potential as an effective anticancer agent with a favorable selectivity index compared to traditional treatments .

Case Studies

- Case Study on Antimicrobial Efficacy : A recent investigation focused on the efficacy of EMPC against multi-drug resistant strains of bacteria. The study found that EMPC not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing their effectiveness against resistant strains.

- Case Study on Cancer Cell Lines : Another study assessed the impact of EMPC on apoptosis markers in cancer cells. It was observed that treatment with EMPC led to increased levels of caspase-9, indicating the activation of apoptotic pathways. This was further corroborated by flow cytometry analyses showing an increase in sub-G1 phase cells post-treatment .

Comparative Analysis with Similar Compounds

EMPC’s biological activities can be compared to other pyrimidine derivatives, such as Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate and Methyl 2,4-dihydroxy-6-methylpyrimidine-5-carboxylate. While these compounds also exhibit antimicrobial and anticancer properties, EMPC is distinguished by its specific substitution pattern which may enhance its interaction with biological targets.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate | Low | Moderate |

| Methyl 2,4-dihydroxy-6-methylpyrimidine-5-carboxylate | High | Low |

Q & A

Q. What are the established synthetic methodologies for Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate in academic research?

The compound is synthesized via the Biginelli reaction , a three-component condensation of an aldehyde, ethyl acetoacetate, and urea/thiourea derivatives under acidic conditions. For example, analogous pyrimidines are prepared using substituted aldehydes and cyclocondensation to form the heterocyclic core. Optimization of catalysts (e.g., Lewis acids like Yb(OTf)₃), solvents (ethanol or THF), and temperature is critical for yield enhancement .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

Key methods include:

- X-ray crystallography : Refinement using SHELXL confirms molecular geometry and hydrogen-bonding networks .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl and hydroxy groups).

- Mass spectrometry : HRMS validates molecular weight and fragmentation patterns.

Advanced Questions

Q. How can researchers address discrepancies between computational predictions and experimental crystallographic data?

Discrepancies often arise from approximations in computational models (e.g., gas-phase DFT vs. solid-state data). Strategies include:

Q. What methodologies are recommended for analyzing the ring puckering dynamics of the pyrimidine core?

Use the Cremer-Pople puckering parameters to quantify non-planarity:

Q. How should researchers design experiments to investigate the tautomeric behavior of the 2-hydroxy group?

Study keto-enol equilibria using:

- Variable-temperature NMR to observe equilibrium shifts.

- X-ray diffraction at multiple temperatures to detect structural changes.

- DFT calculations to map potential energy surfaces and identify stable tautomers.

Q. What strategies resolve contradictory biological activity data among structurally similar pyrimidines?

Address inconsistencies by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.